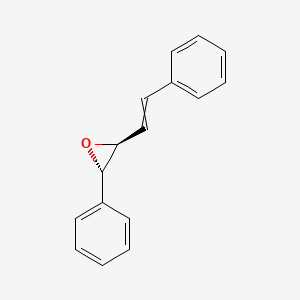
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a phenyl group and a phenylethenyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the compound can be synthesized by reacting styrene oxide with a phenyl-substituted alkene under basic conditions. The reaction typically employs a peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
The compound’s reactivity makes it a valuable tool in biological studies, particularly in the investigation of enzyme-catalyzed reactions involving epoxides.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. Its ability to form covalent bonds with biological molecules makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism by which (2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane exerts its effects involves the formation of covalent bonds with target molecules. The oxirane ring is highly reactive, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R,3S)-3-[(E)-2-phenylethenyl]oxirane-2-carboxylate
- Styrene oxide
- Phenyl glycidyl ether
Uniqueness
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane is unique due to its specific stereochemistry and the presence of both phenyl and phenylethenyl groups. This combination of features distinguishes it from other epoxides and contributes to its distinct reactivity and applications.
Propiedades
Fórmula molecular |
C16H14O |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane |
InChI |
InChI=1S/C16H14O/c1-3-7-13(8-4-1)11-12-15-16(17-15)14-9-5-2-6-10-14/h1-12,15-16H/t15-,16+/m0/s1 |
Clave InChI |
JDRQDADZTNXGST-JKSUJKDBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C=C[C@H]2[C@H](O2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


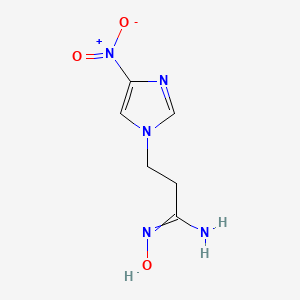
![N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B14245206.png)
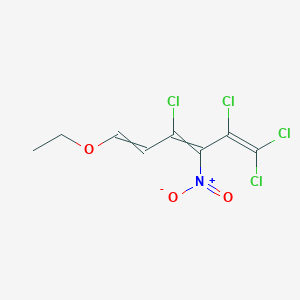
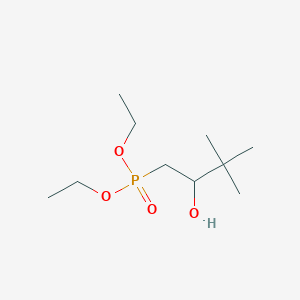
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)

![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)

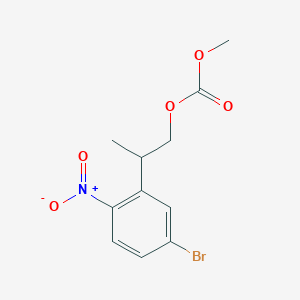
![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)
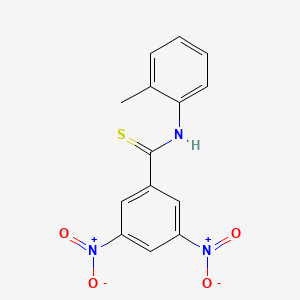

![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
